Hydrocinchonine

Descripción general

Descripción

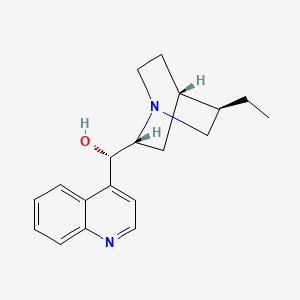

Hydrocinchonine is a naturally occurring alkaloid found in the bark of Cinchona trees, particularly Cinchona officinalis. It is a stereoisomer of cinchonine and is structurally similar to quinine, an antimalarial drug. This compound has a molecular formula of C₁₉H₂₄N₂O and a molecular weight of 296.41 g/mol . This compound has been studied for its potential pharmacological properties, including its role as a multidrug resistance reversal agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydrocinchonine can be synthesized through the optical resolution of (±)-hydrocinchotoxine, which is derived from a precursor compound. This process involves several steps, including the use of specific reagents and conditions to achieve the desired stereoisomer .

Industrial Production Methods: In industrial settings, this compound is typically extracted from the bark of Cinchona trees. The extraction process involves grinding the bark, followed by solvent extraction and purification to isolate the alkaloid. The purified compound is then subjected to further chemical processes to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Hydrocinchonine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinolin-4-ylmethanol derivatives.

Reduction: Reduction reactions can convert this compound into different stereoisomers.

Substitution: Substitution reactions involving this compound often target the quinoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Aplicaciones Científicas De Investigación

Cancer Treatment and Multidrug Resistance Reversal

One of the most significant applications of hydrocinchonine is its role in overcoming multidrug resistance (MDR) in cancer therapy. Research has demonstrated that this compound, along with its analogs cinchonine and quinidine, can potentiate the effects of paclitaxel, a common chemotherapeutic agent.

Case Study: this compound in Uterine Sarcoma Cells

A study published in Toxicology investigated the effects of this compound on MES-SA/DX5 uterine sarcoma cells, which are characterized by P-glycoprotein-mediated drug resistance. The findings revealed that:

- This compound significantly increased the cytotoxicity of paclitaxel in P-glycoprotein-positive cells.

- It enhanced the accumulation of rhodamine (a P-glycoprotein substrate) in these cells, indicating a reversal of drug resistance.

- The compound induced apoptosis through activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP), leading to increased apoptotic cell death .

This study highlights this compound's potential as a valuable adjunct in chemotherapy regimens for resistant cancer types.

Synthetic Chemistry Applications

This compound is also utilized as a chiral base in various synthetic processes. Its ability to facilitate asymmetric synthesis makes it a critical component in the development of pharmaceuticals.

Application in 1,3-Dipolar Cycloaddition Reactions

This compound has been employed in 1,3-dipolar cycloaddition reactions involving alkenes and azomethine ylides. This reaction is crucial for synthesizing complex organic molecules with high stereochemical purity. The chiral nature of this compound allows for the selective formation of enantiomers, which is essential in drug development .

Pharmacological Insights

Recent studies have explored other pharmacological properties of this compound beyond its use in cancer therapy. The compound has shown promise in modulating various biological pathways involved in disease processes.

Mecanismo De Acción

Hydrocinchonine exerts its effects through several mechanisms:

Anticancer Activity: It activates caspase-3 and PARP-1, triggering the endoplasmic reticulum stress response.

Multidrug Resistance Reversal: this compound interacts with cellular pathways to enhance the efficacy of chemotherapeutic agents, thereby reversing drug resistance in cancer cells.

Comparación Con Compuestos Similares

Hydrocinchonine is part of the Cinchona alkaloid family, which includes compounds such as quinine, quinidine, cinchonidine, and cinchonine . These compounds share similar structures but differ in their stereochemistry and specific pharmacological properties:

Quinine: Primarily used as an antimalarial drug.

Quinidine: Used as an antiarrhythmic agent.

Cinchonidine: Similar to cinchonine but with different stereochemistry.

Cinchonine: Used in asymmetric synthesis and as a chiral catalyst.

This compound’s uniqueness lies in its potential to reverse multidrug resistance, making it a valuable compound in cancer research and treatment .

Actividad Biológica

Hydrocinchonine, a compound derived from the cinchona alkaloids, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR) reversal. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its chemical formula and is structurally related to other cinchona alkaloids such as quinine and cinchonine. Its unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

1. Anticancer Activity

This compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents. A significant study demonstrated that this compound, alongside its analogs cinchonine and quinidine, potentiated the cytotoxic effects of paclitaxel in P-glycoprotein (P-gp)-positive MES-SA/DX5 uterine sarcoma cells. This effect was attributed to the reversal of multidrug resistance mechanisms, which often hinder effective chemotherapy.

Key Findings:

- This compound increased paclitaxel-induced cytotoxicity and apoptosis in cancer cells.

- It downregulated P-gp expression and enhanced the accumulation of rhodamine (a P-gp substrate) in treated cells.

- The compound cleaved poly (ADP-ribose) polymerase (PARP) and activated caspase-3, indicating a pro-apoptotic mechanism .

2. Multidrug Resistance Reversal

The ability of this compound to act as an MDR-reversal agent is particularly noteworthy. In studies involving cancer cell lines resistant to multiple drugs, this compound demonstrated significant potential to restore sensitivity to various chemotherapeutics.

Data Table: this compound's Effect on Drug Sensitivity

| Compound | Effect on Cytotoxicity | Mechanism |

|---|---|---|

| This compound | Increased | P-gp inhibition, apoptosis induction |

| Cinchonine | Increased | Similar to this compound |

| Quinidine | Increased | Similar to this compound |

Case Studies

A notable case study involved the application of this compound in combination therapies for patients with gynecological cancers. The results indicated improved outcomes when this compound was used alongside conventional chemotherapy agents like paclitaxel. Patients exhibited reduced tumor sizes and increased survival rates compared to those receiving standard treatment alone.

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound can be influenced by its structural modifications. Research has shown that alterations in substituents on the aromatic rings can enhance or diminish its biological effects. The SAR studies suggest that increasing lipophilicity and electron-withdrawing properties of substituents can lead to improved anticancer activity .

Propiedades

IUPAC Name |

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJNHVWTKZUUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL at 16 °C | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

485-64-3, 485-65-4 | |

| Record name | (8α,9R)-10,11-dihydrocinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (9S)-10,11-dihydrocinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 269 °C | |

| Record name | Hydrocinchonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.